Bmvc-8C3O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMVC-8C3O is a DNA G-quadruplexe (G4) ligand . It can induce topological conversion of non-parallel to parallel forms in human telomeric DNA G4s .
Molecular Structure Analysis
The molecular weight of BMVC-8C3O is 1042.62 . Its IUPAC name is 4,4’-((9-(2-(2-(2-(2-(1-methylpiperidin-1-ium-1-yl)ethoxy)ethoxy)ethoxy)ethyl)-9H-carbazole-3,6-diyl)bis(ethene-2,1-diyl))bis(1-methylpyridin-1-ium) iodide .Chemical Reactions Analysis
BMVC-8C3O has been shown to suppress c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter .Physical And Chemical Properties Analysis
BMVC-8C3O is a solid substance . It should be stored at temperatures between -80 and -20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
BMVC-8C3O is a G-quadruplex ligand with anticancer properties . G-quadruplex secondary structures are formed in nucleic acids by sequences that are rich in guanine . It has been demonstrated that BMVC-8C3O suppresses c-FOS expression by stabilizing G-rich sequences located at the c-FOS promoter . The suppression of c-FOS expression by BMVC-8C3O increased the sensitivity of acquired resistant cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . Combining BMVC-8C3O and osimertinib had a synergistic effect in inhibiting the growth of acquired resistant cancers both in vitro and in animal models .
Inducing Topological Transformation in Human Telomeric DNA G-quadruplexes
BMVC-8C3O is a DNA G-quadruplex (G4) ligand that can induce a topological transformation in human telomeric DNA G4s from an antiparallel to a parallel form . This transformation is significant as it can potentially impact the stability of the telomeres, which are critical for cellular aging and cancer.
Wirkmechanismus
Target of Action
BMVC-8C3O is a G-quadruplex ligand . Its primary target is the c-FOS promoter , which is rich in guanine and forms G-quadruplex secondary structures . The c-FOS gene plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
BMVC-8C3O interacts with its target by stabilizing the G-rich sequences located at the c-FOS promoter . This stabilization suppresses the expression of the c-FOS gene .
Biochemical Pathways
The suppression of c-FOS expression by BMVC-8C3O leads to increased sensitivity of cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that BMVC-8C3O affects the epidermal growth factor receptor pathway , which is critical for cell growth and survival .
Pharmacokinetics
Its ability to suppress c-fos expression and increase the sensitivity of cancer cells to osimertinib suggests that it can effectively reach its target site and exert its action .
Result of Action
The result of BMVC-8C3O’s action is the inhibition of cancer cell growth . By suppressing c-FOS expression, BMVC-8C3O increases the sensitivity of cancer cells to osimertinib, leading to a synergistic effect in inhibiting the growth of resistant cancers both in vitro and in animal models .
Action Environment
The action of BMVC-8C3O is influenced by the presence of guanine-rich sequences in the c-FOS promoter . These sequences form G-quadruplex secondary structures, which are the targets of BMVC-8C3O . The presence of these structures is a key environmental factor that enables BMVC-8C3O to exert its action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJOQQQBQBOMV-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53I3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bmvc-8C3O |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.